molecular formula C22H28N4O2S B303714 2-Amino-4-(2,5-dimethyl-3-thienyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(2,5-dimethyl-3-thienyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303714
M. Wt: 412.6 g/mol
InChI Key: FILXJMWYPOMFPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(2,5-dimethyl-3-thienyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a novel chemical compound that has been the subject of scientific research in recent years. It is a member of the quinoline family and has been found to have potential applications in various fields of study, including medicine, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,5-dimethyl-3-thienyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes and disrupting cellular processes that are necessary for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-Amino-4-(2,5-dimethyl-3-thienyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit certain enzymes that are necessary for cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Amino-4-(2,5-dimethyl-3-thienyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments include its potential as a therapeutic agent for various diseases, its ability to inhibit certain enzymes, and its anti-cancer properties. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and the potential for side effects.

Future Directions

There are several future directions for research on 2-Amino-4-(2,5-dimethyl-3-thienyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. Some possible directions include further studies on its mechanism of action, investigations into its potential as a therapeutic agent for various diseases, and studies on its potential side effects and toxicity. Additionally, studies could be conducted to investigate the compound's potential as a drug target and to develop new synthetic methods for its production.

Synthesis Methods

The synthesis of 2-Amino-4-(2,5-dimethyl-3-thienyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been achieved through a multi-step process. The initial step involves the reaction of 2,5-dimethyl-3-thiophenecarboxaldehyde with morpholine to form 2,5-dimethyl-3-(4-morpholinyl)thiophene. This compound is then reacted with ethyl acetoacetate to form 2-amino-4-(2,5-dimethyl-3-thienyl)-5-oxo-7,7-dimethyl-1-(4-morpholinyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. The final step involves the oxidation of this compound to form 2-Amino-4-(2,5-dimethyl-3-thienyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.

Scientific Research Applications

2-Amino-4-(2,5-dimethyl-3-thienyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been found to have potential applications in various fields of study. In medicine, it has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. In biochemistry, it has been studied for its ability to inhibit certain enzymes and has been investigated as a potential drug target. In pharmacology, it has been studied for its potential as a therapeutic agent for various diseases.

properties

Product Name

2-Amino-4-(2,5-dimethyl-3-thienyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C22H28N4O2S

Molecular Weight

412.6 g/mol

IUPAC Name

2-amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-1-morpholin-4-yl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C22H28N4O2S/c1-13-9-15(14(2)29-13)19-16(12-23)21(24)26(25-5-7-28-8-6-25)17-10-22(3,4)11-18(27)20(17)19/h9,19H,5-8,10-11,24H2,1-4H3

InChI Key

FILXJMWYPOMFPV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)N4CCOCC4)N)C#N

Canonical SMILES

CC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)N4CCOCC4)N)C#N

Origin of Product

United States

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